4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
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Description
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
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Scientific Research Applications
Spectral and Luminescence Properties
Research on derivatives of benzenesulfonic acid has highlighted the spectral and luminescence properties of these compounds. For instance, the study of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives containing a dimethylamino group has demonstrated their ability to exhibit salvation fluorochromia in polar solvents, with some compounds showing a significant Stokes shift exceeding 200 nm. This suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors (Fedyunyaeva & Shershukov, 1993).
Antimicrobial Activities
Another dimension of scientific interest is the antimicrobial potential of compounds structurally related to 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine. A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds structurally analogous to the one , has shown that certain derivatives possess good to moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Polymer Synthesis
The compound's relevance extends into polymer science, as illustrated by research into novel synthetic approaches to poly(p-benzenesulfonamide). Active p-aminobenzenesulfonic acid derivatives have been explored for their self-polycondensation properties under mild conditions, leading to polymers with applications in materials science. Such research highlights the compound's potential utility in the synthesis of new polymeric materials (Saegusa et al., 1987).
Antitumor Activity
Additionally, the structural framework of this compound and its derivatives has been investigated for antitumor activities. For example, a study on the synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives revealed promising results against certain cancer cell lines, indicating potential applications in cancer research (Sławiński & Brzozowski, 2006).
C-H Amination Reactions
Furthermore, the compound's relevance in synthetic chemistry, particularly in C-H amination reactions, showcases its potential utility in the development of new synthetic methodologies. Studies have demonstrated the effectiveness of oxidative C-H amination for tertiary and benzylic-derived substrates, pointing towards broad applicability in organic synthesis and drug development (Kim et al., 2006).
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-17-9-7-16(8-10-17)19-25-21(30(27,28)18-5-2-1-3-6-18)20(29-19)24-11-4-13-26-14-12-23-15-26/h1-3,5-10,12,14-15,24H,4,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGXHYQKWDCBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.